6-Phosphogluconic acid trisodium salt
Overview
Description
6-Phosphogluconic acid trisodium salt is a chemical compound with the molecular formula C6H10Na3O10P. It is a trisodium salt of 6-phosphogluconic acid, an important intermediate in the pentose phosphate pathway. This compound is known for its role as a potent and competitive inhibitor of phosphoglucose isomerase, an enzyme involved in glucose metabolism .
Mechanism of Action
Target of Action
The primary target of 6-Phosphogluconic acid trisodium salt is the enzyme Phosphoglucose Isomerase (PGI) . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate .
Mode of Action
This compound acts as a competitive inhibitor of Phosphoglucose Isomerase . It binds to the active site of the enzyme, preventing the binding of the substrate, glucose-6-phosphate . The inhibition constants (Ki) for glucose 6-phosphate and fructose 6-phosphate are 48 μM and 42 μM, respectively .
Biochemical Pathways
The compound plays a significant role in the Pentose Phosphate Pathway (PPP) . In the oxidative phase of PPP, 6-Phosphogluconic acid is formed from 6-phosphogluconolactone by 6-phosphogluconolactonase . It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .
Pharmacokinetics
Given its solubility in water , it is likely to have good bioavailability
Result of Action
The inhibition of PGI by this compound can impact glucose metabolism, potentially leading to alterations in energy production within the cell . Additionally, its role in the PPP can influence the production of NADPH, a crucial molecule in various cellular processes including the detoxification of reactive oxygen species .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, potentially affecting its interaction with PGI . Additionally, temperature can influence the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
6-Phosphogluconic acid trisodium salt interacts with enzymes such as phosphoglucose isomerase (PGI), where it acts as a competitive inhibitor . It has a Ki value of 48 μM for glucose 6-phosphate and 42 μM for fructose 6-phosphate .
Cellular Effects
The effects of this compound on cells are significant. For instance, blocking 6-phosphogluconate dehydrogenase (6PGD) in the oxidative PPP resulted in substantial reduction of regulatory T cells (Tregs) suppressive function and shifts toward Th1, Th2, and Th17 phenotypes .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting phosphoglucose isomerase (PGI), affecting the conversion of glucose 6-phosphate and fructose 6-phosphate .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in water .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway (PPP). During the oxidative phase of the PPP, it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phosphogluconic acid trisodium salt can be prepared enzymatically. The enzymatic preparation involves the use of specific enzymes to catalyze the conversion of glucose-6-phosphate to 6-phosphogluconic acid, which is then neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the enzymatic method due to its efficiency and specificity. The process includes the fermentation of glucose-6-phosphate using microorganisms that produce the necessary enzymes. The resulting 6-phosphogluconic acid is then purified and reacted with sodium hydroxide or sodium carbonate to obtain the trisodium salt .
Chemical Reactions Analysis
Types of Reactions
6-Phosphogluconic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce ribulose-5-phosphate in the presence of the enzyme 6-phosphogluconate dehydrogenase.
Reduction: It can be reduced back to glucose-6-phosphate under specific conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nicotinamide adenine dinucleotide phosphate (NADP+) and 6-phosphogluconate dehydrogenase.
Reduction: Common reagents include reducing agents such as sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Ribulose-5-phosphate
Reduction: Glucose-6-phosphate
Substitution: Various substituted phosphogluconic acid derivatives
Scientific Research Applications
6-Phosphogluconic acid trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the study of enzyme kinetics and metabolic pathways.
Biology: It serves as a metabolic intermediate in the pentose phosphate pathway, which is crucial for cellular processes such as nucleotide synthesis and redox balance.
Medicine: It is used in research related to metabolic disorders and cancer, as it plays a role in cellular metabolism and oxidative stress.
Industry: It is used in the production of biochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Glucose-6-phosphate
- Ribulose-5-phosphate
- 3-Phosphoglyceric acid
Uniqueness
6-Phosphogluconic acid trisodium salt is unique due to its specific role as an inhibitor of phosphoglucose isomerase. Unlike glucose-6-phosphate and ribulose-5-phosphate, which are substrates in metabolic pathways, this compound acts as a regulatory molecule, modulating the activity of key enzymes. This makes it a valuable tool in research focused on metabolic regulation and enzyme kinetics .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSGZKFKXLSJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53411-70-4 | |
Record name | d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053411704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC316735 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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